8-Methoxynaphthalene-1-ol

Catalog No.
S3419934
CAS No.
3588-75-8
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxynaphthalene-1-ol

CAS Number

3588-75-8

Product Name

8-Methoxynaphthalene-1-ol

IUPAC Name

8-methoxynaphthalen-1-ol

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,12H,1H3

InChI Key

NMLPABRPTHFKMQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=CC=C2)O

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)O

Antifungal Applications in Agriculture

Scientific Field: Agricultural Science

Application Summary: 8-Methoxynaphthalene-1-ol has been identified for its antifungal properties, particularly against plant pathogenic fungi like Athelia rolfsii, which causes Southern blight disease in tomatoes .

Methods of Application: The compound was isolated from the endophytic fungus Diatrype palmicola and tested using a dual culture assay. A leaf assay was conducted to assess phytotoxic activity against A. rolfsii .

Results and Outcomes: The compound exhibited significant antifungal activity, with no phytotoxic effects on the tomatoes. It inhibited the growth of A. rolfsii by 49.98%, showcasing its potential as a biofungicide .

Pharmacological Research

Scientific Field: Pharmacology

Application Summary: 8-Methoxynaphthalene-1-ol is explored for its potential in creating new pharmaceutical compounds, such as antidepressants, through metal-catalyzed reactions .

Methods of Application: The compound’s structure is utilized in synthesizing new molecules with antidepressant properties, employing various metal-catalyzed procedures .

Results and Outcomes: The research is ongoing, with the aim to develop novel antidepressants that offer rapid onset, fewer side effects, and enhanced cognitive function .

Cosmetic Industry

Scientific Field: Cosmetic Chemistry

Application Summary: The compound is being considered for inclusion in cosmetic products due to its natural origin and potential beneficial properties .

Methods of Application: It may be incorporated into formulations for skin care, hair care, and perfumery, leveraging its individual components for their anti-inflammatory, antimicrobial, and antioxidant properties .

Results and Outcomes: The cosmetic industry is evaluating the efficacy and safety of such natural compounds to meet consumer demands for eco-sustainable and safe products .

Environmental Protection

Scientific Field: Environmental Health and Toxicology

Application Summary: 8-Methoxynaphthalene-1-ol’s antifungal activity also has implications for environmental protection, particularly in controlling plant diseases without harmful effects on the environment .

Methods of Application: The compound’s application in environmental settings would involve its use as a natural pesticide, reducing the reliance on synthetic chemicals .

Results and Outcomes: Studies suggest that the compound can effectively control fungal pathogens without causing phytotoxicity, indicating its environmental friendliness .

Industrial Manufacturing

Scientific Field: Industrial Chemistry

Application Summary: The chemical properties of 8-Methoxynaphthalene-1-ol make it a candidate for various industrial applications, including the synthesis of other complex organic compounds .

Methods of Application: Its molecular structure can be utilized in the manufacturing of materials that require specific organic compounds as building blocks .

Medical Research

Scientific Field: Medical Science

Application Summary: 8-Methoxynaphthalene-1-ol is being studied for its medical applications, particularly in the development of new treatments for diseases caused by microbial pathogens .

Methods of Application: The compound’s efficacy against various pathogens is being tested in clinical settings, with a focus on its mechanism of action and therapeutic potential .

Synthesis of Fragrance Compounds

Scientific Field: Organic Chemistry

Application Summary: 8-Methoxynaphthalene-1-ol serves as a precursor in the synthesis of fragrance compounds due to its aromatic properties .

Methods of Application: The compound is used in chemical reactions to produce various esters and ethers that are commonly found in fragrances .

Results and Outcomes: The synthesized fragrance compounds exhibit desirable olfactory characteristics and are used in perfumery and flavor industries .

Development of Insect Repellents

Scientific Field: Entomology

Application Summary: Research has indicated that 8-Methoxynaphthalene-1-ol could be effective in repelling certain insect species .

Methods of Application: The compound is tested in various concentrations and formulations to determine its efficacy as an insect repellent .

Results and Outcomes: Preliminary tests show that 8-Methoxynaphthalene-1-ol can deter insects, suggesting its potential use in repellent products .

Food Preservation

Scientific Field: Food Science

Application Summary: The antifungal properties of 8-Methoxynaphthalene-1-ol are being explored for food preservation to extend shelf life and prevent spoilage .

Methods of Application: The compound is applied to food products or packaging materials to inhibit the growth of spoilage-causing fungi .

Results and Outcomes: Studies have shown that it can effectively reduce fungal contamination, thereby enhancing the preservation of food items .

Nanotechnology

Scientific Field: Nanotechnology

Application Summary: 8-Methoxynaphthalene-1-ol is investigated for its role in the synthesis of nanoparticles with potential biomedical applications .

Methods of Application: The compound is used in the reduction of metal salts to form nanoparticles under controlled conditions .

Results and Outcomes: The resulting nanoparticles exhibit unique properties that could be harnessed for drug delivery and diagnostic purposes .

Bioremediation

Scientific Field: Environmental Biotechnology

Application Summary: The compound’s microbial origin suggests its potential use in bioremediation processes to degrade environmental pollutants .

Methods of Application: Microorganisms producing 8-Methoxynaphthalene-1-ol could be employed in the treatment of contaminated sites .

Results and Outcomes: Research is ongoing to assess the effectiveness of these microorganisms in breaking down toxic substances in the environment .

Material Science

Scientific Field: Material Science

Application Summary: 8-Methoxynaphthalene-1-ol is being studied for its utility in the development of new materials with enhanced properties .

Methods of Application: The compound’s structural features are exploited to create polymers and composites with specific characteristics .

Results and Outcomes: The research aims to produce materials with improved durability, flexibility, and resistance to environmental factors .

Organic Solar Cells

Scientific Field: Renewable Energy Technology

Application Summary: 8-Methoxynaphthalene-1-ol is used as an additive in the fabrication of organic solar cells to improve the power conversion efficiency by modulating the phase separation morphology .

Methods of Application: The compound is added to the blend of poly(3-hexylthiophene) (P3HT) and a non-fused ring electron acceptor to induce different phase separation and morphology, which affects exciton dissociation and device performance .

Results and Outcomes: The use of 8-Methoxynaphthalene-1-ol as an additive resulted in a power conversion efficiency of 6.98%, which is higher than that of devices processed without it .

Biofungicide Development

Scientific Field: Plant Pathology

Application Summary: The antifungal properties of 8-Methoxynaphthalene-1-ol are leveraged to develop biofungicides for controlling the growth of plant pathogenic fungi like Athelia rolfsii .

Methods of Application: The compound is isolated from endophytic fungi and tested against plant pathogens using assays like the dual culture assay .

Results and Outcomes: It has shown potential for controlling the growth of A. rolfsii, the cause of Southern blight disease on tomatoes, providing a foundation for its future use as a biofungicide .

8-Methoxynaphthalene-1-ol is a chemical compound categorized within the family of naphthalene derivatives. Its molecular structure features a methoxy group (-OCH3) at the eighth position and a hydroxyl group (-OH) at the first position of the naphthalene ring. This unique arrangement contributes to its diverse applications in both scientific research and industrial contexts, particularly in biochemistry and pharmacology .

, including:

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives, which may have different biological activities.
  • Reduction: It can undergo reduction reactions, forming various reduced derivatives.
  • Substitution: Electrophilic aromatic substitution is common, where the methoxy and hydroxyl groups can be replaced by other functional groups, altering its reactivity and properties .

This compound exhibits notable biological activity, particularly in its antifungal properties. It has been shown to inhibit the growth of certain plant pathogenic fungi by interacting with specific enzymes involved in their metabolic processes. This interaction disrupts fungal growth and offers potential applications in agricultural disease control . Additionally, it may influence various cellular processes across different organisms, demonstrating its versatility as a biochemical agent.

Synthetic Routes

8-Methoxynaphthalene-1-ol can be synthesized through several methods:

  • O-Methylation of 1-Naphthol: A common synthetic route involves methylating 1-naphthol using dimethyl carbonate as the methylating agent, often facilitated by a phase transfer catalyst. This reaction typically occurs at elevated temperatures (60-85°C) for several hours.

Industrial Production

In industrial settings, this compound can be isolated from natural sources, such as endophytic fungi like Diatrype palmicola, using extraction methods involving solvents like ethyl acetate and methanol, followed by purification techniques such as sephadex gel filtration chromatography .

8-Methoxynaphthalene-1-ol finds applications in various fields:

  • Agriculture: Its antifungal properties make it valuable for protecting crops from fungal infections.
  • Pharmaceuticals: Due to its biological activity, it is being studied for potential therapeutic uses against various pathogens.
  • Research: It serves as a model compound in biochemical studies to understand enzyme interactions and metabolic pathways .

Research indicates that 8-Methoxynaphthalene-1-ol interacts with several enzymes and proteins, influencing their activity. For instance, its ability to inhibit fungal enzymes is crucial in understanding its role in plant defense mechanisms. These interactions are essential for elucidating its molecular mechanisms and potential therapeutic applications .

Several compounds share structural similarities with 8-Methoxynaphthalene-1-ol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-MethoxynaphthaleneLacks hydroxyl group at the first positionPrimarily used as an organic solvent
8-Ethoxynaphthalene-1-olContains an ethoxy group instead of methoxyDifferent solubility properties compared to 8-Methoxynaphthalene-1-ol
7-MethoxynaphthaleneMethoxy group at the seventh positionDifferent biological activity profile

Uniqueness: The specific combination of methoxy and hydroxyl groups in 8-Methoxynaphthalene-1-ol imparts distinct chemical reactivity and biological activity, making it particularly valuable in both agricultural and medical research contexts .

XLogP3

2.8

Dates

Last modified: 08-19-2023

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